molecular formula C14H19NO4 B2562842 (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine CAS No. 133464-36-5

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine

Cat. No.: B2562842
CAS No.: 133464-36-5
M. Wt: 265.309
InChI Key: APDPVSVYWSMCJA-LBPRGKRZSA-N
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Description

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring This particular compound is notable for its stereochemistry, with the (4S) configuration indicating the specific spatial arrangement of its atoms

Mechanism of Action

Target of Action

The primary targets of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine are bacterial ribosomes . Specifically, it binds to the peptidyl transferase center of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and multiplication .

Mode of Action

This compound interacts with its targets by binding to the 50S ribosomal subunit . This binding prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis at a very early stage . This unique mechanism of action distinguishes it from other protein synthesis inhibitors .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, it disrupts the translation process, leading to the cessation of protein production . This disruption has downstream effects on various cellular functions that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties . It has excellent bioavailability, meaning it can be effectively absorbed and utilized by the body . Furthermore, it demonstrates good tissue and organ penetration, which allows it to reach its bacterial targets effectively .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential cellular functions, leading to the death of the bacteria . This makes it an effective agent against a wide range of multidrug-resistant Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as salts or solvents, can also impact the compound’s stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. For instance, the reaction of a β-hydroxy amide with a suitable dehydrating agent like Deoxo-Fluor® can yield oxazolidines .

Another approach involves the use of amino alcohols and carboxylic acids, where the nucleophilic attack of the amino group on the carbonyl carbon leads to cyclization and formation of the oxazolidine ring . This reaction can be catalyzed by boronic acids or other catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of oxazolidines, including this compound, often employs continuous flow processes. These methods enhance safety and efficiency by allowing precise control over reaction conditions and minimizing the handling of hazardous reagents. For example, the use of packed bed reactors with manganese dioxide for the oxidation of oxazolines to oxazoles has been reported .

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like manganese dioxide or chromium trioxide.

    Reduction: The oxazolidine ring can be reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, chromium trioxide, or other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in asymmetric synthesis, where it can induce chirality in the products.

Biology and Medicine

In biology and medicine, oxazolidines are studied for their potential as enzyme inhibitors and pharmaceutical intermediates. The cbz protecting group can be selectively removed to expose the amine functionality, allowing further derivatization and exploration of biological activity.

Industry

Industrially, oxazolidines are used in the production of polymers, agrochemicals, and as intermediates in the synthesis of fine chemicals. Their ability to form stable complexes with metals makes them useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds have a similar five-membered ring structure but with a carbonyl group at the second position. They are known for their antibacterial properties.

    Thiazolidines: These contain sulfur instead of oxygen in the ring and are used in the synthesis of various pharmaceuticals.

    Imidazolidines: These have two nitrogen atoms in the ring and are used in the synthesis of heterocyclic compounds with diverse biological activities.

Properties

IUPAC Name

benzyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDPVSVYWSMCJA-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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